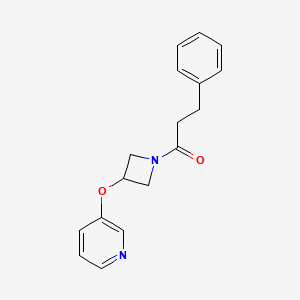
3-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of azetidinone derivatives has been explored through various methods. In one approach, 3-hydroxycephems were synthesized from penicillin G by cleaving the C=C bond of chlorinated azetidinones and subsequent reductive cyclization using a BiCl3/Sn or TiCl4/Sn bimetal redox system in the presence of pyridine . Another study reported the synthesis of optically pure cis 3-phthalimido-4-styryl-2-azetidinones using 2-amino-1-phenyl-propan-1,3-diol as a chiral auxiliary, which could be removed by direct oxidation or double bond formation . Additionally, novel 3-chloro-4-substituted azetidin-2-ones with antibacterial properties were synthesized and confirmed by spectral techniques, with the reactions monitored by analytical thin-layer chromatography .
Molecular Structure Analysis
The molecular structures of the synthesized azetidinone derivatives were confirmed using various spectroscopic techniques. Infrared (IR) spectroscopy, mass spectrometry, and proton nuclear magnetic resonance (1H-NMR) were employed to ascertain the structures of novel 3-chloro-4-substituted azetidin-2-ones . These techniques are crucial for verifying the successful synthesis and purity of the compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of azetidinone derivatives are characterized by the formation and cleavage of bonds under specific conditions. For instance, the cyclization of chlorinated azetidinones to form 3-hydroxycephems involves the cleavage of the C=C bond followed by reductive cyclization . The Staudinger reaction was utilized to obtain cis 3-phthalimido-4-styryl-2-azetidinones in an optically pure form, demonstrating the influence of protective groups on the cis-α/β-ratio .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidinone derivatives are influenced by their molecular structure and substituents. The synthesized compounds were evaluated for their antibacterial activities, indicating the potential for pharmaceutical applications . Additionally, molecular modeling studies were conducted to assess the drug-likeness properties of the compounds, including ADME toxicity, solubility, and biological activities . These studies are essential for understanding the interaction of azetidinone derivatives with biological targets and their potential as drug candidates.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Screening
A study on the synthesis of pyrimidine derivatives including compounds structurally related to 3-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one revealed their potential anti-inflammatory, analgesic, cytotoxic, and antitubercular activities. These compounds were synthesized via cyclization of 3-substituted phenyl-1-(pyridin-2-yl)prop-2-en-1-one with urea/thiourea, demonstrating their significant biological activities in comparison to standard drugs (Bhat et al., 2014).
Another research focused on the antibacterial and antifungal activities of 4-thiazolidinones and 2-azetidinones derivatives derived from chalcone. The synthesized compounds were evaluated against various bacterial and fungal strains, showcasing their potential as novel antimicrobial agents (Patel & Patel, 2017).
Chemical Synthesis and Characterization
Research on benzyl-N-pyrrolylketene as a ketene source for synthesizing monocyclic-2-azetidinones highlighted the controlled diastereoselectivity of the reaction due to the hindrance in ketene and imines. This study provides valuable insights into the synthesis process and the structural characterization of the compounds (Behzadi et al., 2015).
The crystal structure analysis of spiro compounds related to 3-Phenyl-chroman-4-one, a unit found in isoflavonoids with known antifungal and antibacterial properties, was conducted. This research contributes to understanding the molecular configurations and potential biological applications of these compounds (Thinagar et al., 2000).
Biological Evaluation and Antimicrobial Activity
A study on the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones as potential antidepressant and nootropic agents highlighted the CNS active potential of the 2-azetidinone skeleton. The research emphasized the antidepressant and nootropic activities of these compounds in a dose-dependent manner (Thomas et al., 2016).
Novel pyrimidine-azetidinone analogues were synthesized and assessed for their antioxidant, antimicrobial, and antitubercular activities. These compounds, derived from the condensation of aromatic amines with N-phenylacetamide, showed promising results against bacterial and fungal strains as well as Mycobacterium tuberculosis (Chandrashekaraiah et al., 2014).
Eigenschaften
IUPAC Name |
3-phenyl-1-(3-pyridin-3-yloxyazetidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-17(9-8-14-5-2-1-3-6-14)19-12-16(13-19)21-15-7-4-10-18-11-15/h1-7,10-11,16H,8-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAARDGFZVOWGRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC=CC=C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


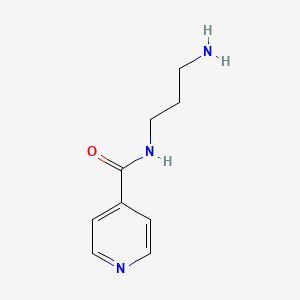
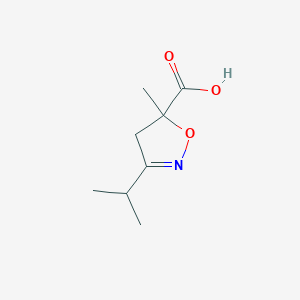
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2,4-dichloro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2520870.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2520871.png)
![2-(((6-(4-Methoxyphenyl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2520872.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-2-nitroethenyl]-1H-indole](/img/structure/B2520874.png)
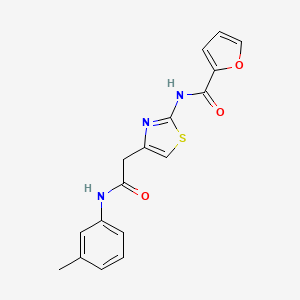
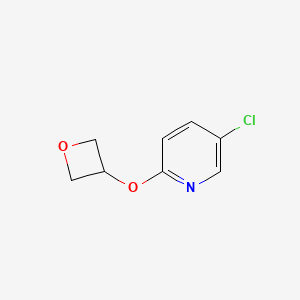
![6-(4-(Trifluoromethyl)pyridin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2520881.png)

![[(3S,4S)-4-Fluoropyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B2520884.png)
![3-[1-(4-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2520885.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-ethoxybenzoate](/img/structure/B2520886.png)